Evidence 1: hVEGF-IN-3 vs. VEGFR-2-IN-59 — Divergent Antiproliferative Potency in HT-29 and MCF-7 Cell Lines
In HT-29 colorectal adenocarcinoma cells, hVEGF-IN-3 exhibits an antiproliferative IC50 of 61 μM, whereas VEGFR-2-IN-59 (compound 3h), a direct VEGFR-2 kinase inhibitor, achieves an IC50 of 19.70 μM under comparable cytotoxicity assay conditions [1]. The 3.1-fold higher potency of VEGFR-2-IN-59 in HT-29 cells is reversed in MCF-7 breast cancer cells, where VEGFR-2-IN-59 shows an IC50 of 17.43 μM compared to hVEGF-IN-3's 142 μM [1]. This divergent selectivity pattern indicates fundamentally different mechanisms of action and target engagement profiles between the two compounds.
| Evidence Dimension | Antiproliferative IC50 |
|---|---|
| Target Compound Data | hVEGF-IN-3: HT-29 IC50 = 61 μM; MCF-7 IC50 = 142 μM |
| Comparator Or Baseline | VEGFR-2-IN-59 (compound 3h): HT-29 IC50 = 19.70 μM; MCF-7 IC50 = 17.43 μM |
| Quantified Difference | HT-29: 3.1-fold higher potency for VEGFR-2-IN-59; MCF-7: 8.1-fold lower potency for hVEGF-IN-3 |
| Conditions | Cytotoxicity assay; HT-29 (human colorectal adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cell lines |
Why This Matters
This inverse selectivity pattern demonstrates that hVEGF-IN-3 and VEGFR-2-IN-59 are not functionally interchangeable; researchers studying VEGF pathway modulation in MCF-7 versus HT-29 models must select the appropriate compound based on cell line-specific response profiles.
- [1] TargetMol. VEGFR-2-IN-59 (T203622) Product Technical Datasheet. IC50 values: VEGFR2 3.73 μM; HT-29 19.70 μM; MCF7 17.43 μM. View Source
